Sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate

Description

Introduction to Sodium Hydrogen 2-Amino-5-Hydroxynaphthalene-1,7-Disulphonate

Chemical Identity and Nomenclature

Systematic IUPAC Name

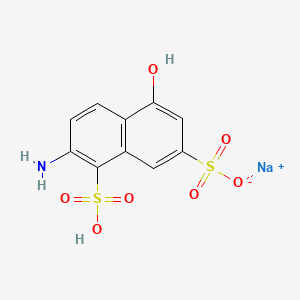

The systematic IUPAC name for this compound is sodium;7-amino-4-hydroxy-8-sulfonaphthalene-2-sulfonate . This nomenclature reflects its naphthalene backbone substituted with amino ($$-\text{NH}2$$) and hydroxyl ($$-\text{OH}$$) groups at positions 7 and 4, respectively, along with sulfonate ($$-\text{SO}3^-$$) groups at positions 8 and 2. The sodium counterion balances the charge of the disulfonated aromatic system.

CAS Registry Number and Regulatory Identifiers

The compound’s CAS Registry Number is 83763-45-5 , with additional identifiers including:

These identifiers facilitate regulatory compliance and database integration in industrial and academic settings.

Historical Context and Discovery

The development of this compound is rooted in the broader history of sulfonated aromatic compounds, which gained prominence in the late 19th century with the rise of synthetic dye chemistry. Early work on naphthalene sulfonates, such as H acid (1-amino-8-naphthol-3,6-disulfonic acid), laid the groundwork for synthesizing structurally analogous compounds. The specific discovery of this compound likely emerged from efforts to optimize sulfonation and amination reactions on naphthalene derivatives, driven by industrial demand for dyes and surfactants. Modern synthesis routes involve sequential sulfonation, nitration, and reduction steps, followed by neutralization with sodium hydroxide to yield the monosodium salt.

Role in Industrial and Academic Research

This compound serves as a versatile intermediate in multiple domains:

Industrial Applications

- Dye and Pigment Synthesis : Its bifunctional sulfonate groups and aromatic system make it a precursor for azo dyes and pigments, where it contributes to chromophore formation and solubility.

- Dispersants : As part of the naphthalene sulfonate family, it acts as a dispersant in concrete superplasticizers, enhancing workability by reducing water content.

- Surfactants : The compound’s amphiphilic properties enable use in detergents and emulsifiers, particularly in formulations requiring stability under acidic or alkaline conditions.

Academic Research

- Structural Studies : X-ray crystallography and NMR spectroscopy have been employed to elucidate its tautomeric forms and sodium ion coordination.

- Synthetic Methodology : Recent studies focus on optimizing its synthesis via catalytic sulfonation and green chemistry approaches to minimize waste.

- Material Science : Investigations explore its potential in polymer composites and ion-exchange resins, leveraging its sulfonate groups for ionic conductivity.

Properties

CAS No. |

83763-45-5 |

|---|---|

Molecular Formula |

C10H8NNaO7S2 |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

sodium;7-amino-4-hydroxy-8-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |

InChI Key |

IRLXVIPGFBNBKE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)O)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid. The process includes the following steps :

Alkaline Solution Preparation: The main material, 7-amino-4-hydroxy-2-naphthalene sulfonic acid, is dissolved in an alkaline solution with a concentration of 9-11 wt% and a pH of 6-8.

Sulfonation Reaction: Manganese dioxide and sodium pyrosulfite are added to the alkaline solution to initiate the sulfonation reaction. The reaction is carried out at a temperature of 40-55°C and a pH of 6.5-8 for 0.5-1 hour.

Product Purification: The resulting product, 2-amino-5-naphthol-1,7-disulfonic acid, is purified to achieve a purity higher than 96%.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.

Major Products: The major products formed from these reactions include various naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Intermediate in Dye Synthesis : Sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate serves as a crucial intermediate in the production of various dyes and pigments. The compound can participate in diazotization reactions, where it acts either as a diazo component or a coupling component to form azo dyes .

| Application Type | Description |

|---|---|

| Dye Production | Used as an intermediate for synthesizing azo dyes through coupling reactions. |

| Pigment Formation | Contributes to the creation of colored pigments for industrial applications. |

Biology

- Biochemical Assays : The compound is utilized in biochemical assays due to its ability to interact with biological molecules. It can act as a staining agent for various biological samples, enhancing visualization under microscopy .

| Application Type | Description |

|---|---|

| Staining Agent | Enhances contrast in microscopy by binding to specific biological structures. |

| Biochemical Assays | Used to measure enzyme activity or protein interactions. |

Medicine

- Potential Therapeutic Applications : Research is ongoing into the therapeutic properties of this compound. Its chemical structure allows it to interact with various molecular targets, suggesting potential uses in drug development .

| Application Type | Description |

|---|---|

| Drug Development | Investigated for potential therapeutic effects based on its chemical properties. |

| Diagnostic Tools | Possible applications in enhancing imaging techniques or as a contrast agent. |

Case Study 1: Dye Synthesis

A study demonstrated the effectiveness of this compound in synthesizing a novel azo dye with improved lightfastness and stability compared to traditional dyes. The reaction conditions were optimized for maximum yield and color intensity.

Case Study 2: Biochemical Assays

In a series of experiments aimed at evaluating enzyme activity, this compound was used as a substrate for measuring the activity of peroxidase enzymes. Results indicated that the compound provided reliable readings with high reproducibility.

Mechanism of Action

The mechanism of action of sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with other molecules, while the sulfonate groups enhance its solubility in water .

Molecular Targets and Pathways:

Hydrogen Bonding: The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.

Electrostatic Interactions: The sulfonate groups can interact with positively charged molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Positioning: The position of amino and hydroxyl groups significantly impacts reactivity. For example, 2-amino-5-hydroxynaphthalene derivatives (e.g., 40492-14-6) are preferred in azo dye synthesis due to optimal conjugation for chromophore formation, whereas 4-amino analogs (e.g., 5460-09-3) exhibit reduced dye affinity .

- Counterion Effects : Sodium salts generally exhibit higher water solubility compared to calcium or potassium salts. For instance, the calcium analog (83763-46-6) is less soluble, making it suitable for precipitated pigment applications .

- Sulfonate Group Arrangement : Compounds with sulfonates at 1,7 positions (e.g., 40492-14-6) show greater symmetry and stability under acidic conditions than 1,3 or 1,5 analogs .

Q & A

Q. What are the recommended laboratory-scale synthesis methods for Sodium Hydrogen 2-Amino-5-Hydroxynaphthalene-1,7-Disulphonate?

The compound is typically synthesized via sulfonation and nitration of naphthalene derivatives. For structurally similar sulfonated intermediates (e.g., Sulfo J Acid, CAS 6535-70-2), multi-step procedures involving sulfonation at elevated temperatures (120–150°C) with concentrated sulfuric acid, followed by controlled hydrolysis and neutralization with sodium hydroxide, are common . Optimization of reaction time and stoichiometric ratios (e.g., H₂SO₄:naphthalene derivative) is critical to minimize byproducts like trisulphonated isomers .

Q. How can purity and structural integrity be validated for this compound?

- Elemental Analysis (EA): Verify C, H, N, S content against theoretical values (e.g., molecular formula C₁₀H₈NNaO₇S₂).

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Thin-Layer Chromatography (TLC): Silica gel plates with mobile phases like n-butanol:acetic acid:water (4:1:1) to detect impurities .

Q. What safety protocols are essential for handling this compound?

Based on safety data for structurally related naphthalene sulfonates:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers at 20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can discrepancies in aqueous solubility data at varying pH be resolved?

Conduct systematic solubility studies under controlled conditions:

- Prepare buffered solutions (pH 2–12) using phosphate or acetate buffers.

- Measure solubility via gravimetric analysis or UV-Vis spectroscopy.

- Account for ionic strength effects using the Debye-Hückel equation . Conflicting data may arise from differences in counterion concentration (Na⁺ vs. H⁺) or hydration states .

Q. What advanced techniques characterize degradation products under oxidative conditions?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Identify sulfonic acid derivatives (e.g., quinone intermediates) using electrospray ionization (ESI) in negative mode .

- Fourier-Transform Infrared Spectroscopy (FTIR): Track loss of –NH₂ (∼3300 cm⁻¹) and –SO₃H (∼1040 cm⁻¹) groups during oxidation .

- Nuclear Magnetic Resonance (¹H/¹³C NMR): Detect aromatic ring cleavage or sulfonate group displacement in D₂O .

Q. How does the compound’s structure influence its reactivity in azo dye synthesis?

The amino (–NH₂) and hydroxyl (–OH) groups at positions 2 and 5 enable diazo coupling reactions with aromatic amines or phenols. The sulfonate groups (–SO₃⁻) enhance water solubility and stabilize the resulting dyes via electrostatic interactions. Reactivity can be modulated by pH: under acidic conditions, protonation of –NH₂ increases electrophilicity for coupling .

Methodological Challenges and Data Analysis

Q. What strategies reconcile contradictions in reported reaction yields as a synthetic intermediate?

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, catalyst type, stoichiometry).

- Kinetic Studies: Monitor reaction progress via in-situ UV-Vis or Raman spectroscopy to identify rate-limiting steps.

- Statistical Validation: Apply ANOVA to compare datasets and identify outliers due to unaccounted variables (e.g., trace metal contaminants) .

Q. How can environmental persistence (PMT/vPvM properties) be assessed for this compound?

- Biodegradation Tests: Use OECD 301 series (e.g., Modified MITI Test) to measure half-life (t₁/₂) in aqueous media.

- QSAR Models: Predict log Kow and soil adsorption coefficients (Koc) to evaluate bioaccumulation potential.

- High-Resolution Mass Spectrometry (HRMS): Detect transformation products in simulated environmental matrices .

Stability and Storage

Q. What factors influence thermal stability during long-term storage?

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (typically >200°C for naphthalene sulfonates).

- Accelerated Aging Studies: Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC. Degradation is often due to sulfonate group hydrolysis or oxidation of –NH₂ to nitro (–NO₂) groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.